3-Cyclopropyl-4-fluorobenzaldehyde
Overview
Description
3-Cyclopropyl-4-fluorobenzaldehyde is an organic compound with the molecular formula C10H9FO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a cyclopropyl group at the third position and a fluorine atom at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Mode of Action
Without specific information on 3-Cyclopropyl-4-fluorobenzaldehyde, it’s difficult to describe its exact mode of action. The aldehyde group in benzaldehyde derivatives can undergo a variety of reactions, including nucleophilic addition and oxidation .
Biochemical Pathways
Benzaldehyde derivatives can participate in various biochemical reactions and pathways due to the reactivity of the aldehyde group .
Result of Action
Without specific studies on this compound, it’s difficult to describe the exact molecular and cellular effects of its action. The reactivity of the aldehyde group can lead to various potential effects, depending on the biological targets it interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-4-fluorobenzaldehyde can be achieved through several methods. One common approach involves the electrophilic substitution of a fluorobenzaldehyde derivative with a cyclopropyl group. For instance, starting from 4-fluorobenzaldehyde, the compound can be synthesized by reacting it with cyclopropylmagnesium bromide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process typically includes steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-Cyclopropyl-4-fluorobenzoic acid.
Reduction: 3-Cyclopropyl-4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropyl-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzaldehyde: Lacks the cyclopropyl group, making it less sterically hindered.
3-Cyclopropylbenzaldehyde: Lacks the fluorine atom, which affects its electronic properties.
3-Fluorobenzaldehyde: Similar to 4-fluorobenzaldehyde but with the fluorine atom at a different position.
Uniqueness
3-Cyclopropyl-4-fluorobenzaldehyde is unique due to the combination of the cyclopropyl group and the fluorine atom on the benzene ring. This combination imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Biological Activity
3-Cyclopropyl-4-fluorobenzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound (CAS Number: 914672-67-6) features a cyclopropyl group and a fluorine atom attached to a benzaldehyde moiety. The presence of the fluorine atom can significantly enhance the compound's biological activity and pharmacokinetic properties, influencing its interactions with biological targets .
Antiviral and Anticancer Properties
Research indicates that this compound may exhibit antiviral and anticancer activities. Indazole derivatives, which share structural similarities with this compound, have demonstrated effectiveness against various cancer cell lines, suggesting that this compound could act through similar pathways.
Studies have shown that compounds with a similar structure can inhibit cell growth in neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle. This suggests that this compound might also possess anticancer properties worth investigating further.
The biological activity of this compound is likely mediated through interactions with specific biological targets:
- Neurotransmitter Receptors : Preliminary studies suggest potential interactions with neurotransmitter receptors, indicating possible psychoactive properties.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation, which may apply to this compound as well.
Case Studies and Experimental Data
Properties
IUPAC Name |
3-cyclopropyl-4-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-10-4-1-7(6-12)5-9(10)8-2-3-8/h1,4-6,8H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVBPBKJOBKDKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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